Dibutylammonium Acetate
Overview
Description
Dibutylammonium acetate is an ionic liquid composed of dibutylamine and acetic acid. It is known for its role as an ion-pairing agent, which aids in the ionization of carbohydrate fragments, providing a volatile solvent for mass spectrometric techniques . This compound is particularly useful in various analytical and separation processes due to its unique properties.
Mechanism of Action
Target of Action
Dibutylammonium Acetate, also known as dibutylazanium acetate, primarily targets carbohydrate fragments . It acts as an ion-pairing agent with quaternary ammonium ions .
Mode of Action
The compound interacts with its targets by aiding in the ionization of carbohydrate fragments . This interaction provides a volatile solvent for the mass spectrometric technique .
Biochemical Pathways
This compound affects the pathways involved in the ionization of carbohydrate fragments . The downstream effects of this interaction include the provision of a volatile solvent for the mass spectrometric technique .
Result of Action
The primary molecular and cellular effect of this compound’s action is the enhanced ionization of carbohydrate fragments . This enhancement provides a volatile solvent for the mass spectrometric technique, which can be beneficial in various analytical applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound has been used in aqueous binary solutions with different ionic liquids . Changes in the alkyl chain and dilution in water can affect the density, speed of sound, and conductivity of the solutions .
Biochemical Analysis
Biochemical Properties
Dibutylammonium Acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through ion-pairing with quaternary ammonium ions . This property makes this compound a valuable tool in the field of mass spectrometry, where it aids in the ionization of carbohydrate fragments .
Cellular Effects
Its role as an ion-pairing agent suggests that it may influence cell function by interacting with various biomolecules within the cell .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its function as an ion-pairing agent. It forms ion pairs with quaternary ammonium ions, which can influence various biochemical processes .
Temporal Effects in Laboratory Settings
Its properties such as low vapor pressure, large viscosity range, chemical and thermal stability, and superior conductance even without water, suggest that it may have a stable presence over time .
Metabolic Pathways
Its role as an ion-pairing agent suggests that it may interact with various enzymes or cofactors within these pathways .
Transport and Distribution
Its role as an ion-pairing agent suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
As an ion-pairing agent, it may be distributed throughout the cell where it can interact with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutylammonium acetate is synthesized through a neutralization reaction between dibutylamine and acetic acid. The reaction is typically carried out in an aqueous medium, where dibutylamine is slowly added to a solution of acetic acid under controlled temperature conditions to ensure complete neutralization .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction environments to maintain consistency and quality. The process includes the following steps:
Preparation of Reagents: High-purity dibutylamine and acetic acid are prepared.
Neutralization Reaction: Dibutylamine is added to acetic acid in a reaction vessel with continuous stirring.
Purification: The resulting solution is purified through filtration and distillation to remove any impurities.
Concentration: The purified solution is concentrated to the desired molarity, typically around 0.5 M in water.
Chemical Reactions Analysis
Types of Reactions
Dibutylammonium acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the acetate ion.
Acid-Base Reactions: As an ionic liquid, it can act as both an acid and a base in different chemical environments.
Common Reagents and Conditions
Oxidizing Agents: Reactions with oxidizing agents can lead to the formation of different oxidation products.
Reducing Agents: It can be reduced under specific conditions to yield various reduced forms.
Solvents: Common solvents used in reactions involving this compound include water, methanol, and ethanol.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with strong acids can lead to the formation of dibutylamine and acetic acid, while reactions with bases can yield different ionic species .
Scientific Research Applications
Dibutylammonium acetate has a wide range of applications in scientific research, including:
Biological Studies: Its ability to ionize carbohydrate fragments makes it useful in studying various biological molecules.
Industrial Processes: It is employed in processes requiring ionic liquids due to its low vapor pressure, chemical stability, and superior conductance.
Comparison with Similar Compounds
Similar Compounds
- Dibutylammonium propanoate
- Dibutylammonium butanoate
- Triethylammonium acetate
- Tetrabutylammonium acetate
Uniqueness
Dibutylammonium acetate is unique due to its specific ion-pairing properties, which make it particularly effective in mass spectrometric techniques. Compared to similar compounds, it offers a balance of chemical stability, low vapor pressure, and superior conductance, making it a versatile choice for various applications .
Properties
IUPAC Name |
dibutylazanium;acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.C2H4O2/c1-3-5-7-9-8-6-4-2;1-2(3)4/h9H,3-8H2,1-2H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFIKAWTCOXAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[NH2+]CCCC.CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of dibutylammonium acetate in analyzing food additives?
A: this compound [] acts as a component of the mobile phase in high-performance liquid chromatography (HPLC) analysis. In a study examining sweetener detection in food, researchers utilized a mobile phase consisting of 5 mmol/L this compound and an acetonitrile-water mixture (8:2 ratio) []. This combination facilitated the separation of nine different sweeteners, including acesulfame potassium, sucralose, and saccharin, on a ZORBAX Eclipse XDB-C18 column []. The selection of an appropriate mobile phase, containing compounds like this compound, is crucial for achieving optimal separation and detection sensitivity in HPLC analysis.
Q2: Are there alternative applications for this compound beyond food analysis?
A: While the provided research focuses on food analysis [], this compound has potential applications in other research areas. For example, its properties as an ionic liquid make it interesting for studying binary mixtures with water []. Further research is needed to explore and characterize its behavior in various chemical and biological systems.
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